molecular formula C8H18Cl2N2 B6249285 3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 17740-45-3

3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Cat. No. B6249285
CAS RN: 17740-45-3
M. Wt: 213.1
InChI Key:
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Description

3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (DMDO-dihydrochloride) is an organic compound that is used as a catalyst in synthetic organic chemistry. It is a strong base and is capable of producing a variety of reaction products. It is also used as a reagent in the synthesis of a variety of organic compounds. DMDO-dihydrochloride is a useful reagent for a variety of synthetic processes, including the synthesis of polymers, organic compounds, and pharmaceuticals.

Mechanism of Action

DMDO-dihydrochloride acts as a strong base in organic reactions. It is capable of protonating a variety of substrates, including carboxylic acids, alcohols, and amines. It is also capable of deprotonating a variety of substrates, including ketones and aldehydes. In addition, DMDO-dihydrochloride is capable of catalyzing a variety of reactions, including the hydrolysis of esters, the formation of carbon-carbon bonds, and the formation of carbon-nitrogen bonds.
Biochemical and Physiological Effects
DMDO-dihydrochloride is not known to have any direct biochemical or physiological effects. It is not known to interact with any cellular receptors or enzymes. It is also not known to be metabolized by any enzymes in the body.

Advantages and Limitations for Lab Experiments

DMDO-dihydrochloride is an effective reagent for a variety of synthetic processes. It is capable of producing a variety of reaction products and is capable of catalyzing a variety of reactions. The major advantage of DMDO-dihydrochloride is its versatility. It is capable of producing a variety of reaction products and is capable of catalyzing a variety of reactions. The major limitation of DMDO-dihydrochloride is its lack of specificity. It is not capable of selectively targeting specific substrates or catalyzing specific reactions.

Future Directions

1. Development of new synthetic methods using DMDO-dihydrochloride as a catalyst.
2. Exploration of the use of DMDO-dihydrochloride in the synthesis of novel organic compounds.
3. Investigation of the effects of DMDO-dihydrochloride on the structure and properties of polymers.
4. Investigation of the effects of DMDO-dihydrochloride on the structure and properties of pharmaceuticals.
5. Exploration of the use of DMDO-dihydrochloride in the synthesis of peptides, proteins, and nucleic acids.
6. Investigation of the effects of DMDO-dihydrochloride on the structure and properties of dyes, pigments, and antioxidants.
7. Development of new methods for the recovery and purification of DMDO-dihydrochloride.
8. Exploration of the use of DMDO-dihydrochloride in the synthesis of complex organic molecules.
9. Investigation of the effects of DMDO-dihydrochloride on the structure and properties of natural products.
10. Exploration of the use of DMDO-dihydrochloride in the synthesis of new materials.

Synthesis Methods

DMDO-dihydrochloride is synthesized from the reaction of 3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane (DMDO) and hydrochloric acid. The reaction is carried out at room temperature and is typically complete within 1 hour. The reaction is reversible, so the product can be recovered by distillation. The yield of the reaction is typically greater than 95%.

Scientific Research Applications

DMDO-dihydrochloride is used extensively in organic synthesis, particularly in the synthesis of polymers and pharmaceuticals. It is also used in the synthesis of organic compounds, such as alkaloids, terpenes, and steroids. It is also used in the synthesis of peptides, proteins, and nucleic acids. In addition, DMDO-dihydrochloride has been used in the synthesis of a variety of other organic compounds, including dyes, pigments, and antioxidants.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride involves the reaction of 3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane with hydrochloric acid.", "Starting Materials": [ "3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane", "Hydrochloric acid" ], "Reaction": [ "Add 3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane to a reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum", "Recrystallize the product from ethanol to obtain 3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride" ] }

CAS RN

17740-45-3

Product Name

3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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